molecular formula C22H20ClNO4S B2900778 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide CAS No. 2309586-10-3

5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide

Cat. No.: B2900778
CAS No.: 2309586-10-3
M. Wt: 429.92
InChI Key: BICQCGXCVQFQSB-UHFFFAOYSA-N
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Description

5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a sulfonyl group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step often involves the reaction of the furan derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Indene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

    Final Amidation: The final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the indene moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides.

    Substitution: Products depend on the substituent introduced, such as methoxy or tert-butyl groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the indene moiety may facilitate binding through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Bromophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide
  • 5-[(2-Fluorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide

Uniqueness

The unique combination of the chlorophenyl, sulfonyl, and indene moieties in 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide provides distinct chemical properties and potential biological activities that may not be present in similar compounds.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonylmethyl]-N-(2,3-dihydro-1H-inden-1-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO4S/c23-19-8-4-2-6-16(19)13-29(26,27)14-17-10-12-21(28-17)22(25)24-20-11-9-15-5-1-3-7-18(15)20/h1-8,10,12,20H,9,11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICQCGXCVQFQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)C3=CC=C(O3)CS(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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